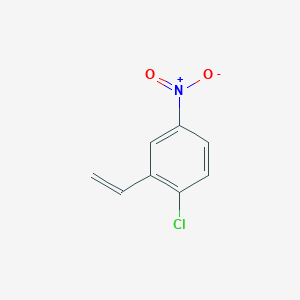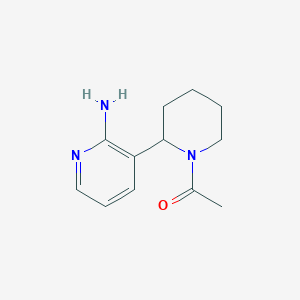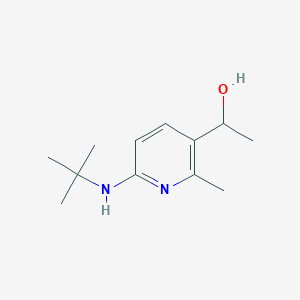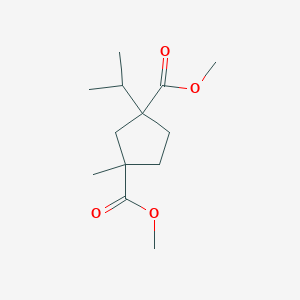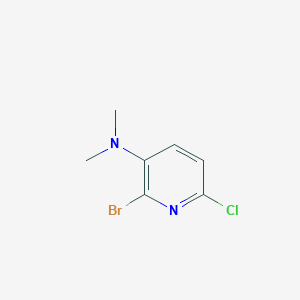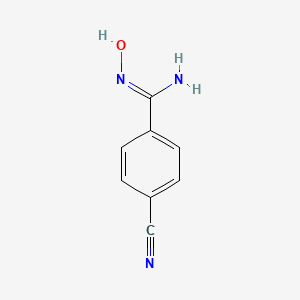
4-Cyano-N-hydroxybenzimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyano-N-hydroxybenzimidamide is a chemical compound with the molecular formula C8H7N3O. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of a cyano group (-CN) and a hydroxy group (-OH) attached to a benzimidamide structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-N-hydroxybenzimidamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another approach involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . These methods yield the target N-substituted cyanoacetamide compounds.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyano-N-hydroxybenzimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in substitution reactions where the cyano or hydroxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various substituted benzimidamides, amines, and other heterocyclic compounds. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science.
Wissenschaftliche Forschungsanwendungen
4-Cyano-N-hydroxybenzimidamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-Cyano-N-hydroxybenzimidamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may act as an inhibitor of RNA-dependent RNA polymerases, affecting viral replication . The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
4-Cyano-N-hydroxybenzimidamide can be compared with other similar compounds, such as:
4-Cyano-N-hydroxybenzenecarboximidamide: Similar structure but different functional groups.
N-Hydroxybenzimidamide: Lacks the cyano group, leading to different chemical properties and reactivity.
Cyanoacetamide derivatives: These compounds share the cyano group but have different core structures and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C8H7N3O |
|---|---|
Molekulargewicht |
161.16 g/mol |
IUPAC-Name |
4-cyano-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C8H7N3O/c9-5-6-1-3-7(4-2-6)8(10)11-12/h1-4,12H,(H2,10,11) |
InChI-Schlüssel |
ZLLAUULXYBIJBX-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C#N)/C(=N/O)/N |
Kanonische SMILES |
C1=CC(=CC=C1C#N)C(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


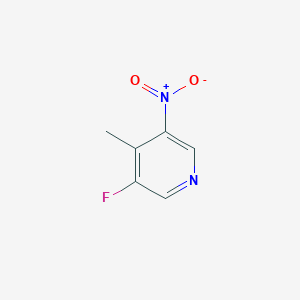
![1-Ethyl-4-(2-isobutyl-2H-benzo[e][1,3]oxazin-3(4H)-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B15228970.png)
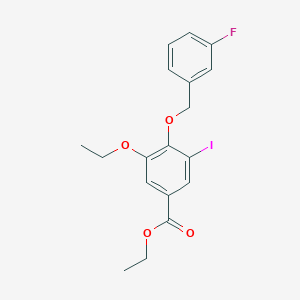
![2-Cyano-3-{3-methoxy-4-[(4-methoxy-phenylcarbamoyl)-methoxy]-phenyl}-acrylic acid ethyl ester](/img/structure/B15228982.png)
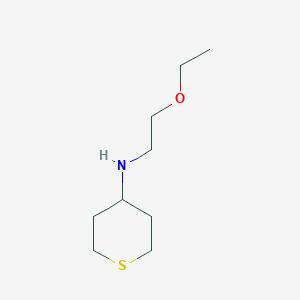
![6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylicacid](/img/structure/B15229008.png)

